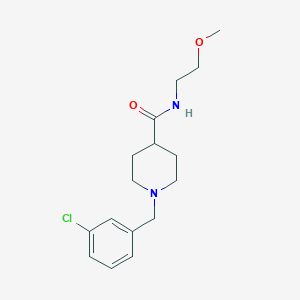
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide, also known as MNPA, is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. MNPA has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammatory bowel disease, and cancer.
作用机制
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide exerts its effects by inhibiting the TRPV1 channel, which is a non-selective cation channel expressed in sensory neurons. TRPV1 channels play a key role in pain perception and inflammation by responding to various stimuli, including heat, acid, and capsaicin. By inhibiting TRPV1 channels, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide reduces the transmission of pain signals and suppresses the release of pro-inflammatory cytokines, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has been shown to have potent analgesic and anti-inflammatory effects in animal models of chronic pain and inflammatory diseases. In addition, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has also been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
实验室实验的优点和局限性
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1 channels, its good solubility and stability, and its low toxicity. However, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
未来方向
There are several potential future directions for the research on N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide. One potential direction is the development of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide derivatives with improved potency, selectivity, and pharmacokinetic properties. Another potential direction is the investigation of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide in combination with other drugs or therapies for the treatment of chronic pain, inflammatory diseases, and cancer. Furthermore, the elucidation of the molecular mechanisms underlying the effects of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide on TRPV1 channels and other targets could provide valuable insights into the pathophysiology of pain and inflammation.
合成方法
The synthesis of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide involves the reaction of 4-methyl-2-nitroaniline with 3-propoxybenzoyl chloride in the presence of a base catalyst. The reaction yields N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide as a yellow crystalline solid with a purity of over 98%. The synthesis of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide is relatively simple, and the compound can be obtained in large quantities with high purity.
科学研究应用
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has shown promising results in the treatment of chronic pain, including neuropathic pain and inflammatory pain. N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis. Furthermore, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has been investigated for its potential anticancer properties, as TRPV1 channels are overexpressed in various types of cancer cells.
属性
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-9-23-14-6-4-5-13(11-14)17(20)18-15-8-7-12(2)10-16(15)19(21)22/h4-8,10-11H,3,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQNURREQDMLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6116577 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

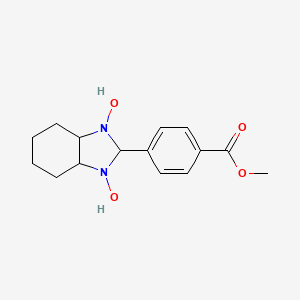
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5183573.png)
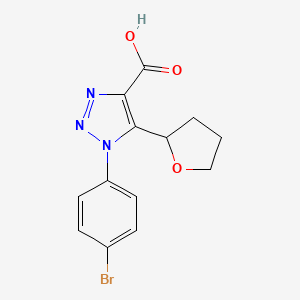
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5183592.png)
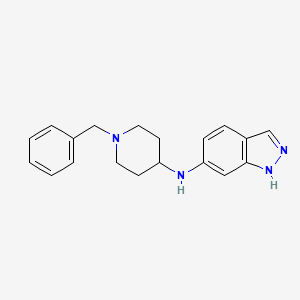
![N-methyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(1H-pyrazol-5-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5183604.png)
![2,4-dichloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5183605.png)
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5183615.png)

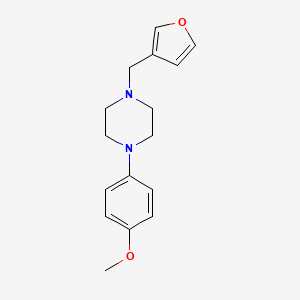
![N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5183645.png)
![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5183661.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)
